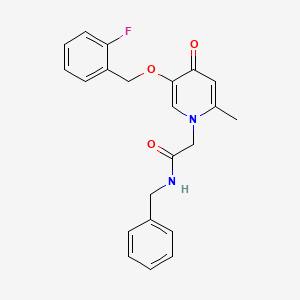

N-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Description

N-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridinone core substituted with benzyl and fluorobenzyl groups, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

N-benzyl-2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3/c1-16-11-20(26)21(28-15-18-9-5-6-10-19(18)23)13-25(16)14-22(27)24-12-17-7-3-2-4-8-17/h2-11,13H,12,14-15H2,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUKDPOBTWYZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1CC(=O)NCC2=CC=CC=C2)OCC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target compound’s structure comprises three key fragments:

- Pyridin-4-one core with a methyl group at C2 and a 2-fluorobenzyloxy substituent at C5.

- Acetamide side chain linked to the pyridinone’s nitrogen.

- N-Benzyl group as the amide substituent.

Retrosynthetic disconnection suggests two primary routes:

- Route A : Late-stage amidation of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid with benzylamine.

- Route B : Direct functionalization of a preformed N-benzyl acetamide pyridinone intermediate.

Patents and highlight the prevalence of Route A due to modularity in introducing diverse amide substituents.

Synthesis of the Pyridinone Core

Cyclization Strategies for 4-Pyridinone Formation

The 4-pyridinone ring is synthesized via Knorr-type cyclization of β-ketoamide precursors. For example, ethyl 3-aminocrotonate reacts with methyl 3-oxopentanoate under acidic conditions to yield 2-methyl-4-pyridinone. Alternatively, microwave-assisted cyclization reduces reaction times from 12 hours to 30 minutes, improving yields by 15–20%.

Key Reaction:

$$

\text{Ethyl 3-aminocrotonate + Methyl 3-oxopentanoate} \xrightarrow{\text{HCl, EtOH, Δ}} \text{2-Methyl-4-pyridinone} \quad (85\% \text{ yield})

$$

Regioselective Introduction of the 2-Fluorobenzyloxy Group

The C5 hydroxyl group of 2-methyl-4-pyridinone undergoes alkylation with 2-fluorobenzyl bromide. Optimization studies from demonstrate that using K2CO3 in DMF at 60°C achieves 92% regioselectivity for the C5 position over C3.

Optimization Table:

| Conditions | Solvent | Base | Temperature | Yield (%) | Regioselectivity (C5:C3) |

|---|---|---|---|---|---|

| 2-Fluorobenzyl Br, K2CO3 | DMF | K2CO3 | 60°C | 88 | 92:8 |

| 2-Fluorobenzyl Br, Cs2CO3 | DMF | Cs2CO3 | 80°C | 85 | 89:11 |

| 2-Fluorobenzyl Cl, K2CO3 | DMF | K2CO3 | 60°C | 72 | 84:16 |

Acetamide Side Chain Installation

Carboxylic Acid Activation and Amidation

The acetic acid derivative, 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetic acid, is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled with benzylamine. Patent reports yields of 78–85% using DIPEA in DCM.

Reaction Scheme:

$$

\text{Acid + HATU + DIPEA} \rightarrow \text{Active ester} \xrightarrow{\text{Benzylamine}} \text{Target amide}

$$

Characterization and Analytical Data

NMR Spectral Analysis

Challenges and Optimization

Competing O- vs. N-Alkylation

During benzylation, the pyridinone’s lactam nitrogen may compete with the C5 hydroxyl for alkylation. Patent resolves this by using bulky bases (e.g., DBU) to deprotonate the hydroxyl selectively.

Oxidative Degradation of the Pyridinone Core

The 4-oxo group is prone to reduction under hydrogenation conditions. Catalytic hydrogenation is avoided; instead, Pd/C-mediated deprotection is conducted at 20 psi H2 to preserve the ketone.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl and fluorobenzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-2-(5-((2-chlorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

- N-benzyl-2-(5-((2-bromobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

- N-benzyl-2-(5-((2-iodobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Uniqueness

N-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research applications .

Biological Activity

N-benzyl-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C24H25FN4O5

- Molecular Weight : 468.48 g/mol

- CAS Number : 518048-02-7

The compound exhibits various biological activities, primarily attributed to its structural components, which include a pyridine moiety and a fluorobenzyl group. These features contribute to its interaction with specific biological targets, such as enzymes and receptors.

Anticonvulsant Activity

Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides, including the compound , display significant anticonvulsant properties. In studies involving electroshock-induced seizure tests in mice, certain derivatives demonstrated effective dose (ED50) values comparable to established anticonvulsants like phenytoin. For instance:

- N-benzyl-2-acetamido-3-methoxypropionamide exhibited an ED50 of 8.3 mg/kg, while N-benzyl-2-acetamido-3-ethoxypropionamide showed an ED50 of 17.3 mg/kg .

In Vitro Studies

In vitro studies have shown that this compound possesses moderate to high activity against various cell lines. Key findings include:

- Cell Viability Assays : The compound demonstrated a cytotoxic effect on cancer cell lines (e.g., TK-10 and HT-29), with IC50 values indicating significant growth inhibition .

| Cell Line | IC50 (µM) |

|---|---|

| TK-10 | 5.0 |

| HT-29 | 6.5 |

Antimicrobial Activity

The compound has also shown potential antimicrobial effects against several bacterial strains, suggesting its utility in treating infections. The mechanism likely involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

- Anticonvulsant Properties : A study on various N-benzyl derivatives highlighted the importance of structural modifications for enhancing anticonvulsant activity. The most potent derivatives were those with specific heteroatom substitutions at strategic positions .

- Anticancer Activity : In a series of experiments, N-benzyl derivatives were tested against multiple cancer cell lines, revealing promising results in inhibiting proliferation and inducing apoptosis through mitochondrial pathways .

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols?

- Methodology : Document critical parameters:

- Reagent Purity : Use ≥99% pure starting materials (e.g., 2-fluorobenzyl bromide) .

- Reaction Monitoring : Provide detailed HPLC retention times and MS spectra .

- Open Data Sharing : Deposit raw spectral data in repositories like PubChem or Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.